N-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide
Description
N-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide is a synthetic amide derivative characterized by a propanamide backbone linking a 4-fluorophenyl group to a 4-methylpiperidine moiety.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJYXDNPVXDDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-fluoroaniline with 3-chloropropionyl chloride to form an intermediate, which is then reacted with 4-methylpiperidine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a fluorophenyl group and a piperidine moiety. Its chemical formula is with a molecular weight of approximately 266.35 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving its bioavailability and receptor binding affinity.
Neurological Disorders
Research indicates that N-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide exhibits potential as a therapeutic agent for neurological disorders. Specifically, it has been studied for its effects on muscarinic receptors, which are implicated in various cognitive functions and neurodegenerative diseases such as Alzheimer's disease and Lewy Body Dementia .
Case Study: Muscarinic Receptor Antagonism
- A study demonstrated that derivatives of this compound could act as antagonists at muscarinic receptors, showing promise in mitigating cognitive deficits associated with neurological diseases . The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring could enhance receptor selectivity and potency.
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. A series of analogs were synthesized, including variations of propanamide derivatives, which were tested for their efficacy in seizure models .
Case Study: Anticonvulsant Evaluation
- In a controlled study, one derivative was found to significantly reduce seizure activity in both maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) tests at dosages of 30 mg/kg and 100 mg/kg, respectively . This highlights the potential of the compound in developing new anticonvulsant medications.
Data Table: Summary of Pharmacological Studies
Analgesic Properties
Emerging research suggests that compounds similar to this compound may also act as analgesics by targeting specific pain pathways. Studies have indicated that structural modifications can enhance binding affinity to pain receptors, potentially leading to new pain management therapies.
Case Study: TRPV1 Antagonism
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the methylpiperidinyl group can influence its pharmacokinetic properties. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
- N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) : Features a piperidine ring linked via an ethoxy spacer to the phenylpropanamide core. Reported as a pale-yellow solid (m.p. 116.8–117.8°C, 61.9% yield) .
- 3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) : Replaces piperidine with pyrrolidine, resulting in a white solid (m.p. 163.6–165.5°C, 58.1% yield). The smaller pyrrolidine ring may alter steric effects and hydrogen-bonding capacity .
Methoxypiperidine Derivatives
- 3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide : Incorporates a chloro-fluorophenyl group and a methoxypiperidine ring. The methoxy group enhances hydrophilicity compared to the 4-methyl group in the target compound .
Aromatic Group Modifications
Fluorophenyl vs. Sulfonylphenyl Derivatives
- 3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide: Contains a phenylsulfanyl group and a sulfonylpiperidine substituent.
- N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide : Replaces the piperidine with a thiazole ring and introduces a furan group, altering electronic properties and bioavailability .
Hybrid Structures with Additional Functional Groups
- (S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide ((S)-9f) : Combines a fluorophenyl group with indole and urea moieties, likely enhancing receptor binding through multipoint interactions (m.p. 219–221°C) .
Key Observations
Impact of Amine Substituents : Piperidine derivatives (e.g., 12f) generally exhibit lower melting points compared to pyrrolidine analogs (e.g., 12g), likely due to reduced crystallinity from the flexible piperidine ring .
Aromatic Group Effects: Fluorophenyl-containing compounds (e.g., target compound, (S)-9f) may offer improved metabolic stability over non-fluorinated analogs, as seen in bicalutamide (C₁₈H₁₄F₄N₂O₄S), a clinically used antiandrogen .
Synthetic Yields : Ethoxy-linked derivatives (12f, 12g) show moderate yields (~60%), while more complex hybrids (e.g., (S)-9f) have lower yields (40%), reflecting synthetic challenges with multi-step reactions .
Biological Activity
N-(4-Fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, commonly referred to in research contexts, is a compound of interest due to its structural similarities to various opioid analogs, particularly those related to fentanyl. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C15H21FN2O, with a molecular weight of 264.34 g/mol. The compound exhibits a logP of 2.782, indicating moderate lipophilicity, which is relevant for its ability to cross biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C15H21FN2O |
| Molecular Weight | 264.34 g/mol |
| logP | 2.782 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 27.1 Ų |
This compound functions primarily as a potent agonist at the mu-opioid receptor (MOR), similar to other fentanyl analogs. The binding affinity and efficacy at this receptor are critical for its analgesic properties. Research indicates that modifications in the piperidine ring and the fluorophenyl moiety significantly influence the compound's potency and selectivity for opioid receptors.
Analgesic Effects
Studies have demonstrated that this compound exhibits significant analgesic effects in animal models. In a comparative study with morphine, this compound showed comparable efficacy in reducing pain responses in rodent models, suggesting its potential as a powerful analgesic agent.
Case Studies
- Rodent Model Study : A recent study evaluated the analgesic effects of this compound in a rat model of acute pain induced by formalin injection. The results indicated a significant reduction in pain scores compared to control groups, demonstrating its effectiveness as an analgesic.
- In Vitro Receptor Binding : In vitro assays revealed that the compound has a high binding affinity for MOR with an IC50 value indicating strong receptor interaction. This suggests that the compound could be developed further for clinical applications targeting pain management.
Safety and Toxicity
While this compound shows promising analgesic properties, its safety profile requires careful evaluation. Toxicological studies indicate that high doses may lead to respiratory depression, a common adverse effect associated with opioid agonists. Therefore, dosage regulation and monitoring are essential during therapeutic use.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 4-fluorophenylamine with a piperidine-containing propanamide intermediate. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .
- Piperidine functionalization : Introduce the 4-methylpiperidin-1-yl group via nucleophilic substitution or reductive amination, depending on precursor availability .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity to minimize side products .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the fluorophenyl, piperidine, and propanamide moieties. Compare chemical shifts with analogs (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) resolves impurities from the main peak .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H] ~319.4 Da) and fragmentation patterns .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
Methodological Answer:
- Target Selection : Prioritize receptors/kinases structurally related to the compound’s pharmacophores (e.g., dopamine D3 or serotonin receptors due to the piperidine group) .
- In vitro Screening : Use fluorescence polarization or radioligand binding assays to measure affinity. Include positive controls (e.g., known inhibitors) and dose-response curves (1 nM–100 µM) .
- Cell-Based Assays : Test cytotoxicity (via MTT assay) and functional activity (e.g., cAMP modulation) in relevant cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
Methodological Answer:
- Piperidine Modifications : Replace 4-methyl with bulkier groups (e.g., 4-cyclopentyl) to enhance target selectivity. Synthesize analogs via reductive amination and compare binding affinities .
- Fluorophenyl Substitution : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to improve metabolic stability. Use Suzuki-Miyaura coupling for diversification .
- Propanamide Linker : Shorten or extend the chain to assess conformational flexibility. Evaluate bioactivity changes using molecular docking simulations .
Q. What computational strategies are suitable for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against homology models of target proteins (e.g., dopamine receptors). Validate with mutagenesis data .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent to assess binding stability and identify critical residues for interaction .
- Pharmacophore Mapping : Align analogs in MOE or Discovery Studio to define essential features (e.g., hydrogen-bond acceptors from the propanamide group) .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (buffer pH, temperature, cell passage number) to minimize variability .
- Orthogonal Validation : Confirm activity with complementary techniques (e.g., SPR for binding kinetics if fluorescence assays show discrepancies) .
- Meta-Analysis : Use tools like GraphPad Prism to statistically compare datasets. Consider factors like enantiomeric purity (if applicable) or solvent effects .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 20–50%) for initial purification. Monitor fractions via TLC .
- Recrystallization : Dissolve crude product in hot ethanol or acetonitrile, then cool to −20°C for crystal formation .
- HPLC Prep-Scale : Employ reverse-phase preparative HPLC (C18 column, 10–90% acetonitrile/water) for high-purity isolates (>98%) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies : Incubate samples at 40°C (pH 1–13) for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .
- Long-Term Stability : Store aliquots at −80°C, 4°C, and 25°C. Assess purity monthly over 6–12 months using validated HPLC methods .
- Light Sensitivity : Expose samples to UV light (254 nm) and measure photodegradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
